メタドキシン

概要

説明

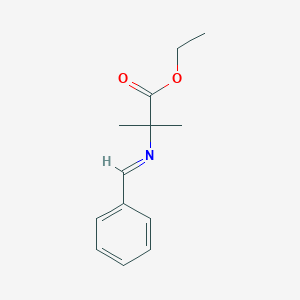

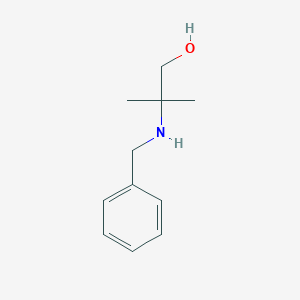

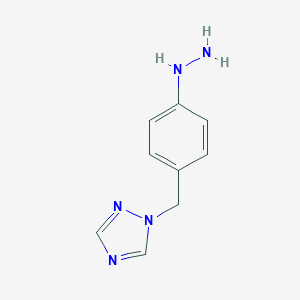

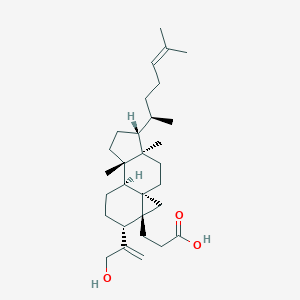

メタドキシンは、ピリドキシン-ピロリドンカルボキシレートとしても知られており、主に慢性および急性アルコール中毒の治療に使用される化合物です。ピリドキシン(ビタミンB6)とピロリドンカルボキシレートのイオン対塩です。 メタドキシンは血液からのアルコールのクリアランスを加速し、肝臓病の治療に有効性が示されています .

科学的研究の応用

Metadoxine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Primarily used to treat alcohol intoxication and liver diseases.

Industry: Used in the production of pharmaceuticals and other chemical products.

作用機序

メタドキシンは、血液と組織からのアルコールの排除を促進し、アルコール中毒からのより速い回復につながります。アルデヒド脱水素酵素の活性を高め、アルコール脱水素酵素活性の低下を防ぎ、肝臓の酸化ストレスから保護することによって機能します。 メタドキシンはまた、酵素γ-アミノ酪酸トランスアミナーゼの活性を阻害し、抑制性γ-アミノ酪酸作動性シナプス伝達を増加させます .

生化学分析

Biochemical Properties

Metadoxine is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

Cellular Effects

Metadoxine has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . It also restores laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase .

Molecular Mechanism

Metadoxine may block the differentiation step of preadipocytes by inhibiting CREB phosphorylation and binding to the cAMP response element, thereby repressing CCAAT/enhancer-binding protein b during hormone-induced adipogenesis .

Temporal Effects in Laboratory Settings

In a study, Metadoxine was given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months. It has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .

Dosage Effects in Animal Models

In a study on mice, Metadoxine decreased body weight and liver weight compared to the high fat diet group . Liver sections showed that high fat diet mice developed marked macro- and microvesicular steatosis, as well as multifocal necrosis compared to the controls. Metadoxine treatment abolished steatosis .

Metabolic Pathways

Metadoxine accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . It also plays a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

準備方法

合成経路および反応条件

メタドキシンは、ビタミンB6を出発物質として用い、アルカリ解離後にL-ピログルタミン酸と直接反応させる1段階法により合成できます。 この方法は、再結晶または精製を必要とせずに、安定した結晶形、良好な流動性、および高純度のメタドキシンを生成します .

工業的製造方法

メタドキシンの工業的製造には、ビタミンB6とL-ピログルタミン酸が使用されます。反応は、高い収率と純度を確保するために、適切な溶媒中で制御された温度条件下で行われます。 このプロセスは、効率的で費用対効果が高く設計されており、溶媒の使用量を最小限に抑え、製造コストを削減します .

化学反応の分析

反応の種類

メタドキシンは、以下を含むさまざまな化学反応を起こします。

酸化: メタドキシンは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応も起こり得ますが、それほど一般的ではありません。

置換: メタドキシンは、ある官能基が別の官能基に置き換わる置換反応に関与できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、目的の生成物が生成されるようにします .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メタドキシンの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、置換反応は、さまざまな置換生成物を生成する可能性があります .

科学研究への応用

メタドキシンは、以下を含む幅広い科学研究への応用を持っています。

化学: さまざまな化学反応や研究における試薬として使用されます。

生物学: 細胞プロセスや代謝経路への影響について調査されています。

類似化合物との比較

メタドキシンは、アルコール中毒の治療に使用される他の化合物と比較して、アルコールのクリアランスを加速し、肝臓を保護するという二重の作用を持つため、ユニークです。類似の化合物には以下が含まれます。

ジスルフィラム: アルコールを摂取すると不快な影響を引き起こすため、アルデヒド脱水素酵素を阻害することにより、アルコール依存症の治療に使用されます。

ナルトレキソン: アルコールの渇望を軽減するために使用されるオピオイドアンタゴニスト。

アカンプロセート: アルコール離脱によって乱される脳内の化学的バランスを安定させるために使用されます.

メタドキシンのピリドキシンとピロリドンカルボキシレートのユニークな組み合わせにより、これらの他の化合物と比較して、より効率的かつ副作用が少ない効果を発揮できます .

特性

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:

- Modulation of GABAergic Activity: Metadoxine has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []

- Antioxidant Activity: Metadoxine exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]

- Influence on Ethanol Metabolism: Some studies suggest that metadoxine may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]

ANone: The downstream effects of metadoxine's actions include:

- Improved Liver Function: Metadoxine has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]

- Reduced Alcohol Withdrawal Symptoms: Metadoxine may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []

- Potential Cognitive Benefits: Preliminary research suggests that metadoxine may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]

ANone: The molecular formula of metadoxine is C14H18N2O6, and its molecular weight is 310.3 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for metadoxine analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying metadoxine. []

ANone: The provided research papers primarily focus on the pharmacological aspects of metadoxine. Information regarding its material compatibility and stability under various conditions would require further investigation.

ANone: Metadoxine is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.

ANone: While the provided research papers do not explicitly address SHE regulations, metadoxine, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.

ANone: Specific PK/PD studies relating metadoxine concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.

ANone: Numerous in vitro and in vivo studies have been conducted on metadoxine, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:

- In Vitro Studies: Metadoxine has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []

- Animal Models: Studies in rodents have demonstrated metadoxine's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []

- Clinical Trials: Clinical trials have demonstrated metadoxine's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。